
Trimethylammonium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylammonium methyl sulfate is an organic compound with the chemical formula C4H13NO4S. It is a white solid that is highly soluble in water. This compound is known for its stability and solubility, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylammonium methyl sulfate is typically synthesized through the reaction of trimethylamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
(CH3)3N+(CH3O)2SO2→(CH3)3N+CH3SO4−
This reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trimethylamine and methyl sulfate are reacted under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is often subjected to rigorous quality control to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylammonium methyl sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl sulfate group is replaced by other nucleophiles.
Elimination Reactions: It can undergo Hofmann elimination to produce trimethylamine and methanol.
Hydrolysis: In the presence of water, it can hydrolyze to form trimethylamine and sulfuric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Bases: Strong bases like sodium hydroxide are used in elimination reactions.
Acids and Water: Hydrolysis reactions typically involve water and sometimes acids to catalyze the reaction.
Major Products
Trimethylamine: A common product in elimination and hydrolysis reactions.
Methanol: Produced during Hofmann elimination.
Sulfuric Acid: Formed during hydrolysis.
Applications De Recherche Scientifique
Trimethylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of surfactants, disinfectants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of trimethylammonium methyl sulfate involves its ability to act as a quaternary ammonium compound. It can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with various molecules makes it useful in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Tetraethylammonium Chloride: Used in research as a potassium channel blocker.
Benzyltrimethylammonium Chloride: Used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Trimethylammonium methyl sulfate is unique due to its high solubility in water and its stability under various conditions. This makes it particularly useful in applications where other quaternary ammonium compounds may not be suitable.
Propriétés
Numéro CAS |
286470-26-6 |
|---|---|
Formule moléculaire |
C4H13NO4S |
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
methyl sulfate;trimethylazanium |
InChI |
InChI=1S/C3H9N.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4) |
Clé InChI |
ITFGZZGYXVHOOU-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


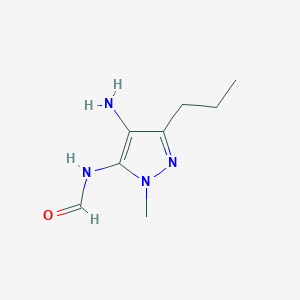

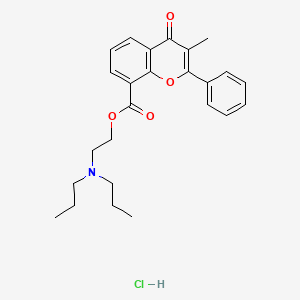
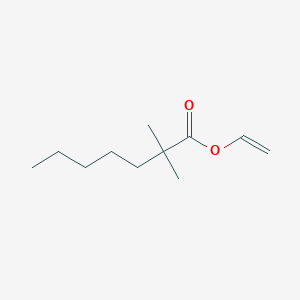
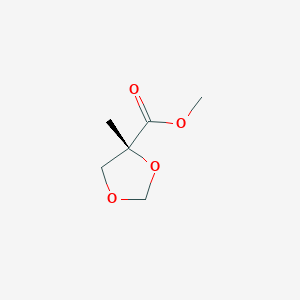
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)
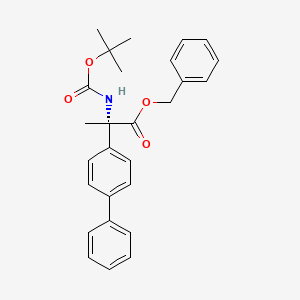
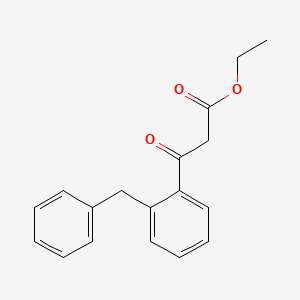
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)




![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
